4-((4-Hydroxybutoxy)carbonyl)benzoic acid
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Overview
Description
4-((4-Hydroxybutoxy)carbonyl)benzoic acid is a synthetic organic compound with the molecular formula C24H26O9. It is known for its applications in various fields, including medical sutures and biodegradable polymers. The compound is characterized by its unique structure, which includes a benzoic acid core linked to a hydroxybutoxy group through a carbonyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxybutoxy)carbonyl)benzoic acid typically involves a polycondensation reaction between polyglycol terephthalate and polybutylene terephthalate. This reaction is carried out under high temperature and vacuum conditions to remove by-products and drive the reaction to completion. Catalysts are often used to enhance the reaction rate and achieve high molecular weight polymers.
Industrial Production Methods
In industrial settings, the production of this compound involves similar polycondensation techniques. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalysts and controlled reaction environments are key factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Hydroxybutoxy)carbonyl)benzoic acid primarily undergoes hydrolysis and thermal degradation. Hydrolysis occurs in the presence of water, leading to the breakdown of the polymer chains. Thermal degradation happens at elevated temperatures, resulting in the formation of smaller molecular fragments.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction typically occurs under mild conditions.
Thermal Degradation: Elevated temperatures are required, often in the presence of an inert atmosphere to prevent oxidation.
Major Products Formed
The major products formed from the hydrolysis and thermal degradation of this compound are monomers and oligomers of the original polymer.
Scientific Research Applications
4-((4-Hydroxybutoxy)carbonyl)benzoic acid has a wide range of applications in scientific research, particularly in the medical field. It is extensively used in the production of surgical sutures due to its biocompatibility and favorable mechanical properties. Additionally, it is being explored for use in drug delivery systems, tissue engineering, and biodegradable implants.
Mechanism of Action
The mechanism of action of 4-((4-Hydroxybutoxy)carbonyl)benzoic acid in medical applications involves its gradual degradation in the body. The polymer chains break down through hydrolysis, releasing the constituent monomers, which are then metabolized and excreted by the body. This controlled degradation process ensures that the sutures maintain their mechanical strength during the critical healing period and gradually lose strength as the tissue heals.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzenedicarboxylic acid, 1′,4-(1,4-butanediyl) 4-hydroxybutyl ester
- Polybutylene terephthalate
- Polyglycol terephthalate
Uniqueness
4-((4-Hydroxybutoxy)carbonyl)benzoic acid is unique due to its specific structure, which imparts distinct mechanical and chemical properties. Its biocompatibility and controlled degradation make it particularly suitable for medical applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
4-(4-hydroxybutoxycarbonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-7-1-2-8-17-12(16)10-5-3-9(4-6-10)11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBMQTZOKFYGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)OCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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